N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDOOVPLHDRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Ring Formation
The pyrazine core can be constructed via a Huisgen cycloaddition or condensation reaction . A validated approach involves reacting 2,3-diaminomaleonitrile with furan-3-carbaldehyde under acidic conditions, followed by oxidation to aromatize the ring:
$$
\text{2,3-Diaminomaleonitrile} + \text{Furan-3-carbaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{3-(Furan-3-yl)pyrazine-2-carbonitrile} \xrightarrow{\text{MnO}_2} \text{3-(Furan-3-yl)pyrazine-2-carboxylic acid}
$$
Subsequent reductive amination introduces the methylamine group:
$$
\text{3-(Furan-3-yl)pyrazine-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Furan-3-yl)pyrazin-2-yl)methanamine}
$$
Key Conditions :
Synthesis of 2-(4-(Isopropylthio)phenyl)acetic Acid
Thioether Formation
The isopropylthio group is introduced via nucleophilic aromatic substitution on 4-fluorophenylacetic acid:
$$
\text{4-Fluorophenylacetic acid} + \text{NaS-iPr} \xrightarrow{\text{DMF, 60°C}} \text{2-(4-(Isopropylthio)phenyl)acetic acid}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Base | K2CO3 |
| Solvent | DMF |
| Reaction Time | 8 hours |
| Yield | 85% |
Alternative routes employ Ullmann coupling between 4-iodophenylacetic acid and isopropylthiol using CuI/1,10-phenanthroline.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves activating the carboxylic acid as a mixed anhydride or using HATU/EDCl :
$$
\text{2-(4-(Isopropylthio)phenyl)acetic acid} + \text{3-(Furan-3-yl)pyrazin-2-yl)methanamine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$
Reaction Conditions :
- Coupling Agent: EDCl (1.2 equiv)
- Additive: HOBt (1.1 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → RT, 24 hours
- Yield: 78–82%
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient) to isolate the acetamide.
Spectroscopic Validation
- 1H NMR (500 MHz, CDCl3) : δ 8.42 (s, 1H, pyrazine-H), 7.89 (d, J = 8.3 Hz, 2H, Ar-H), 7.62 (s, 1H, furan-H), 4.52 (s, 2H, CH2NH), 3.88 (septet, J = 6.7 Hz, 1H, SCH(CH3)2), 1.38 (d, J = 6.7 Hz, 6H, SCH(CH3)2).
- HRMS (ESI+) : m/z 391.1542 [M+H]+ (calc. 391.1545).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrazine formation (30 minutes vs. 12 hours) with comparable yields (70%).
Solid-Phase Synthesis
Immobilizing the pyrazine methanamine on Wang resin enables iterative coupling and cleavage, achieving 89% purity after HPLC.
Challenges and Mitigation
- Thioether Oxidation : Conduct reactions under N2 atmosphere to prevent sulfoxide formation.
- Furan Ring Stability : Avoid strong acids/bases; use pH 6–8 buffers during amide coupling.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development : N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can serve as a scaffold for developing new therapeutic agents. Its structure can be modified to enhance potency and selectivity against specific biological targets.
Case Study: Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, modifications to the furan or pyrazine moieties can lead to increased binding affinity to target proteins, which is crucial for effective cancer treatment .
Organic Synthesis
Building Block : The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions. It can be involved in:
- Coupling Reactions : The furan and pyrazine rings can be coupled with other organic molecules to create complex structures.
- Functionalization : The acetamide group allows for further functionalization, enabling the synthesis of diverse derivatives tailored for specific applications.
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting with the preparation of furan and pyrazine intermediates. Common methods include:
- Paal-Knorr Synthesis for furan.
- Condensation Reactions for pyrazine.
- Coupling under Basic Conditions to form the final product.
Material Science
Development of New Materials : The unique structural features of this compound make it a candidate for developing advanced materials with specific properties such as:
- Conductivity : Potential applications in electronic materials due to its conjugated system.
- Biocompatibility : Suitable for biomedical applications where compatibility with biological systems is essential.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development targeting specific enzymes or receptors | Anticancer agents |
| Organic Synthesis | Building block for complex organic molecules | Synthesis of novel pharmaceuticals |
| Material Science | Development of materials with unique properties | Electronic devices |
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Pyrazine vs. Triazole Cores : The target compound’s pyrazine core (as in Example 6, ) may enhance π-π stacking interactions in biological targets compared to triazole-based analogs (). Pyrazines are common in kinase inhibitors due to their planar structure and hydrogen-bonding capacity .
Furan Substitution: The furan-3-yl group in the target differs from furan-2-yl in .
Sulfur-Containing Groups : The 4-(isopropylthio)phenyl group in the target contrasts with sulfanyl linkers () or methylthio groups (e.g., methoprotryne in ). Isopropylthio may improve lipophilicity and membrane permeability compared to smaller thioethers .
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The structural features include:
- Furan ring : Contributes to the compound's electron-donating properties.
- Pyrazine moiety : Enhances biological activity through interactions with various biological targets.
- Isopropylthio group : Increases lipophilicity and may affect the pharmacokinetic profile.
2.1 Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazine rings have demonstrated activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| N-Acetyl compound | P. aeruginosa | 16 µg/mL |
These findings suggest that this compound may possess similar or enhanced antimicrobial activity.
2.2 Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. For example, derivatives with furan and pyrazine structures have shown cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
These results indicate a promising avenue for further investigation of this compound in cancer therapy.
The proposed mechanisms by which compounds similar to this compound exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, contributing to cytotoxicity in cancer cells.
4. Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Tyrosinase Inhibition : A related furan compound demonstrated potent tyrosinase inhibitory activity with an IC50 value of 0.0433 µM, suggesting potential applications in skin whitening products and as a therapeutic agent for hyperpigmentation disorders .
- Antifungal Properties : Another derivative showed significant antifungal activity against Candida species, indicating broad-spectrum antimicrobial potential .
- Cytotoxicity in Cancer Models : Research has indicated that certain derivatives induce cytotoxicity through ROS-mediated pathways, particularly in hepatoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
